BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE
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Overview
Description
BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE, also known as benzyl dithiocarbamic acid, is an organic compound with the molecular formula C8H9NS2. It is a derivative of dithiocarbamic acid, where the hydrogen atoms are replaced by a phenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE, can be synthesized through the reaction of carbon disulfide with benzylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium. The general reaction is as follows:
C6H5CH2NH2+CS2+NaOH→C6H5CH2NCS2Na+H2O
The product, sodium benzyl dithiocarbamate, can be acidified to yield carbamodithioic acid, (phenylmethyl)-.
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, (phenylmethyl)-, involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Benzylamine and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Industry: It is used in the production of rubber chemicals, pesticides, and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (phenylmethyl)-, involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid, ammonium salt (11): Similar structure but with an ammonium group instead of a phenylmethyl group.
Carbamodithioic acid, bis(phenylmethyl)-, sodium salt: Contains two phenylmethyl groups and a sodium ion.
Uniqueness
BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its stability and reactivity compared to other dithiocarbamates.
Properties
IUPAC Name |
benzylcarbamodithioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2/c10-8(11)9-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGSBXAWUUVELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388764 |
Source
|
Record name | Carbamodithioic acid, (phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15867-06-8 |
Source
|
Record name | Carbamodithioic acid, (phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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